

# An In-depth Technical Guide to DCCCyB: Chemical Structure and Properties

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## Compound of Interest

Compound Name: DCCCyB

Cat. No.: B606988

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## Introduction

**DCCCyB**, chemically identified as 2,4-dichloro-N-[[1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexyl]methyl]benzamide, is a complex synthetic molecule belonging to the benzamide class of compounds. Its structure incorporates several key functional groups, including a dichlorinated benzene ring, a central cyclohexyl scaffold, a cyclopropylmethyl moiety, and a sulfonyl group. While specific experimental data on **DCCCyB** is limited in publicly available literature, this guide provides a comprehensive overview of its chemical structure, computed physicochemical properties, a proposed synthetic route, and a discussion of its potential biological activities based on the known pharmacology of structurally related benzamide and sulfonamide derivatives.

## Chemical Structure and Identification

The chemical identity of **DCCCyB** is defined by its systematic IUPAC name and various chemical identifiers.

Table 1: Chemical Identification of **DCCCyB**

Identifier	Value
IUPAC Name	2,4-dichloro-N-[[1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexyl]methyl]benzamide
Molecular Formula	C <sub>22</sub> H <sub>29</sub> Cl <sub>2</sub> NO <sub>3</sub> S
Molecular Weight	474.4 g/mol
Canonical SMILES	<chem>C1CC1CS(=O)(=O)C2CCC(CC2)(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)CC4CC4</chem>
InChI Key	N/A
CAS Number	N/A

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **DCCCyB**. These values are predicted based on its chemical structure and provide insights into its potential behavior in biological systems.

Table 2: Computed Physicochemical Properties of **DCCCyB**

Property	Value
Molecular Weight	474.4 g/mol
XLogP3	5.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	8
Exact Mass	473.12452 g/mol
Monoisotopic Mass	473.12452 g/mol
Topological Polar Surface Area	77.9 Å <sup>2</sup>
Heavy Atom Count	29
Formal Charge	0
Complexity	737

## Proposed Synthesis Protocol

While a specific, experimentally validated synthesis protocol for **DCCCyB** is not readily available in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of N-substituted benzamides and related cyclohexane derivatives. The following represents a hypothetical, multi-step experimental protocol.

### Step 1: Synthesis of 1-(aminomethyl)-1-(cyclopropylmethyl)cyclohexan-4-ol

- To a solution of 4-hydroxycyclohexanone and cyclopropylmethylamine in a suitable solvent (e.g., methanol), add a reducing agent such as sodium cyanoborohydride (NaBH<sub>3</sub>CN) portion-wise at 0°C.
- Stir the reaction mixture at room temperature for 24 hours.
- Quench the reaction by the addition of aqueous HCl.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

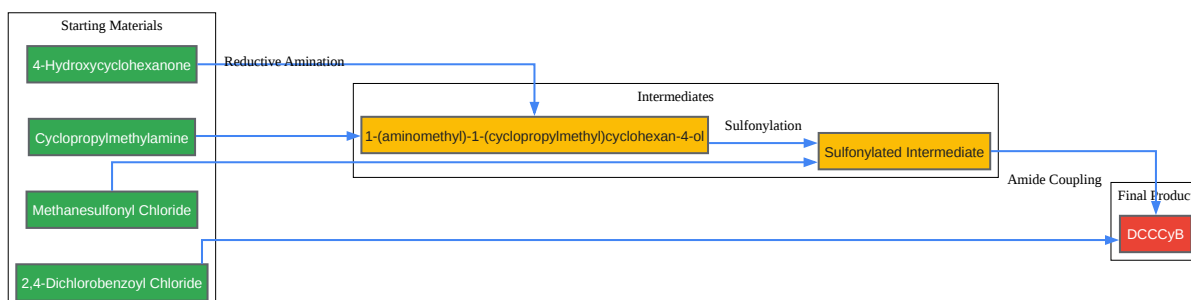
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel.

#### Step 2: Sulfonylation of the Cyclohexanol Intermediate

- Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0°C.
- Add a sulfonylating agent, such as methanesulfonyl chloride, dropwise in the presence of a base (e.g., triethylamine).
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the sulfonylated intermediate.

#### Step 3: Amide Coupling to form **DCCCyB**

- Dissolve the sulfonylated intermediate from Step 2 in an aprotic solvent (e.g., dichloromethane).
- Add 2,4-dichlorobenzoyl chloride and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
- Stir the reaction mixture at room temperature for 18 hours.
- Dilute the reaction with dichloromethane and wash sequentially with aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product, **DCCCyB**, by flash column chromatography.



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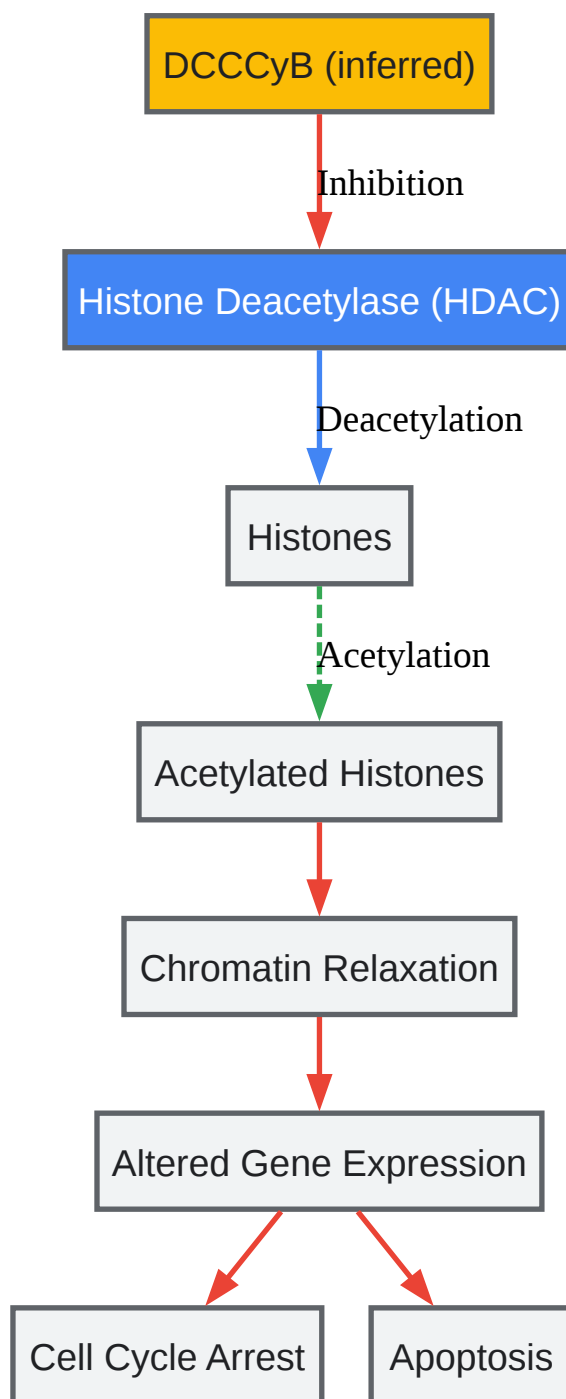
Proposed synthetic workflow for **DCCCyB**.

## Potential Biological Activities and Signaling Pathways (Inferred)

Due to the lack of specific biological data for **DCCCyB**, its potential pharmacological activities are inferred from the known activities of its core structural motifs: the benzamide and sulfonamide groups.

### 1. Histone Deacetylase (HDAC) Inhibition:

Many benzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2,4-dichloro-N-substituted benzamide moiety in **DCCCyB** is a common feature in several known HDAC inhibitors.



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